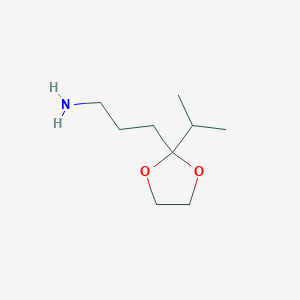
3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that 3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine in lab experiments is its low toxicity profile. This makes it a potentially safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine. One direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Another direction is to study its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in various applications.
Synthesis Methods
The synthesis of 3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine involves the reaction of 2-amino-2-methyl-1-propanol with 1,3-dioxolane in the presence of a catalyst. The resulting product is a white crystalline powder that can be purified through recrystallization.
Scientific Research Applications
3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine has been studied for its potential applications in various fields. In the field of medicine, it has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells. In the field of materials science, it has been studied for its potential use as a polymer modifier.
properties
CAS RN |
128608-14-0 |
|---|---|
Product Name |
3-(2-Propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine |
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(2-propan-2-yl-1,3-dioxolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-8(2)9(4-3-5-10)11-6-7-12-9/h8H,3-7,10H2,1-2H3 |
InChI Key |
AWRZVQYSDXUAQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1(OCCO1)CCCN |
Canonical SMILES |
CC(C)C1(OCCO1)CCCN |
synonyms |
1,3-Dioxolane-2-propanamine,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



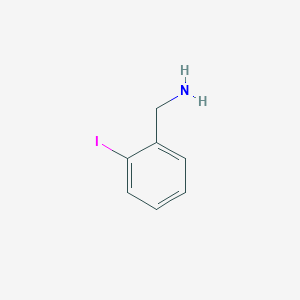
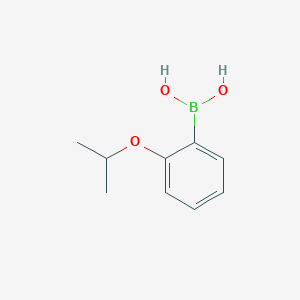
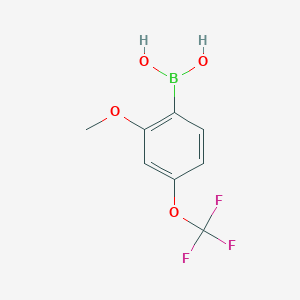
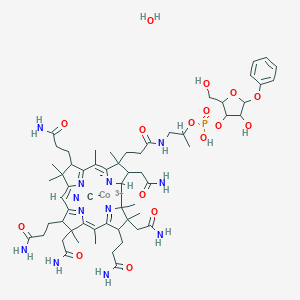
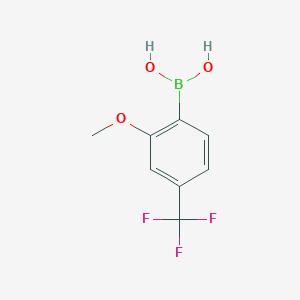
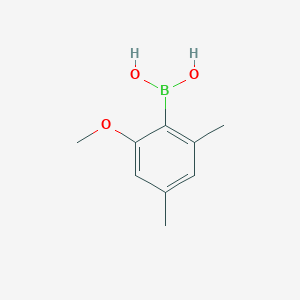
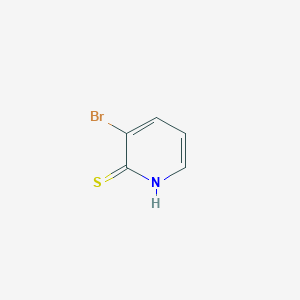
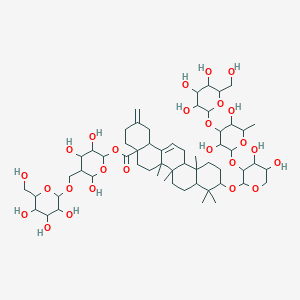
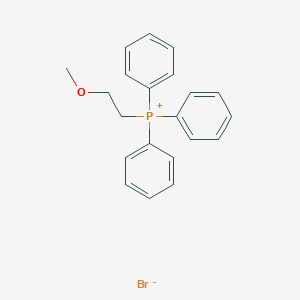
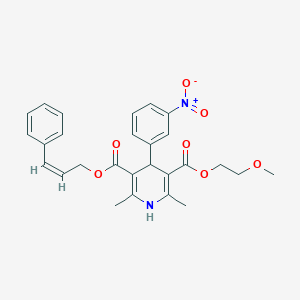
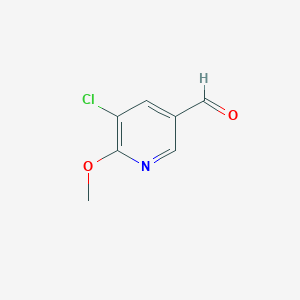
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1R-exo)-(9CI)](/img/structure/B151212.png)
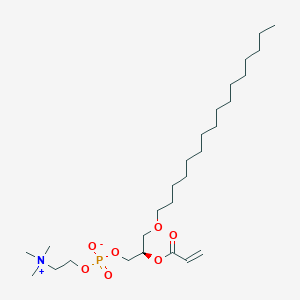
![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)